[5-(2-amino-6-oxo-3H-purin-9-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate
Overview
Description
2’-Deoxyguanosine 5’-monophosphate: is a nucleotide that plays a crucial role in the synthesis of DNA. It is a derivative of guanosine monophosphate, where the hydroxyl group on the 2’ carbon of the ribose sugar is replaced by a hydrogen atom, making it a deoxyribonucleotide. This compound is essential for various biological processes, including DNA replication and repair .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2’-Deoxyguanosine 5’-monophosphate can be synthesized through a multi-step enzymatic process. One common method involves the use of purine nucleoside phosphorylase, acetate kinase, N-deoxyribosytransferase II, and deoxyguanosine kinase. The initial substrate, guanosine, is cleaved into guanine and ribose-1-phosphate by purine nucleoside phosphorylase. Guanine then reacts with thymidine, catalyzed by N-deoxyribosytransferase II, to produce deoxyguanosine. Finally, deoxyguanosine is phosphorylated to 2’-deoxyguanosine 5’-monophosphate by deoxyguanosine kinase .
Industrial Production Methods: Traditionally, 2’-deoxyguanosine 5’-monophosphate is separated from DNA degradation products, which is a low-yielding and time-consuming process. advancements in enzymatic synthesis have improved the efficiency and yield of this compound .
Chemical Reactions Analysis
Types of Reactions: 2’-Deoxyguanosine 5’-monophosphate undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Photosensitized oxidation using UV-A radiation and oxidized pterins as photosensitizers.
Reduction and Substitution: The compound can also participate in nucleophilic trapping and reductive alkylation reactions.
Major Products: The major products formed from these reactions include various oxidized derivatives of guanine and other modified nucleotides .
Scientific Research Applications
2’-Deoxyguanosine 5’-monophosphate has a wide range of applications in scientific research:
Mechanism of Action
2’-Deoxyguanosine 5’-monophosphate exerts its effects primarily through its role in DNA synthesis. It acts as a substrate for guanylate kinases, which phosphorylate it to deoxyguanosine diphosphate and deoxyguanosine triphosphate. These phosphorylated forms are then incorporated into DNA during replication and repair processes . Additionally, the compound can undergo photosensitized oxidation, leading to the formation of various oxidized products that can affect DNA structure and function .
Comparison with Similar Compounds
- 2’-Deoxyadenosine 5’-monophosphate
- 2’-Deoxycytidine 5’-monophosphate
- 2’-Deoxythymidine 5’-monophosphate
Comparison: While all these compounds are deoxyribonucleotides and play roles in DNA synthesis, 2’-deoxyguanosine 5’-monophosphate is unique due to its specific interactions with guanylate kinases and its role in forming G-quadruplex structures. These unique properties make it particularly important in studies related to DNA replication, repair, and structural biology .
Properties
IUPAC Name |
[5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N5O7P/c11-10-13-8-7(9(17)14-10)12-3-15(8)6-1-4(16)5(22-6)2-21-23(18,19)20/h3-6,16H,1-2H2,(H2,18,19,20)(H3,11,13,14,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTFMZDNNPPEQNG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)COP(=O)(O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N5O7P | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60862464 | |
Record name | 2-Amino-9-(2-deoxy-5-O-phosphonopentofuranosyl)-3,9-dihydro-6H-purin-6-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60862464 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.22 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
902-04-5 | |
Record name | Deoxyguanylic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82626 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2'-deoxy-5'-guanylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.808 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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